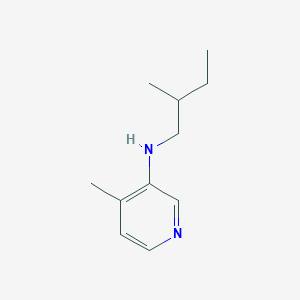4-methyl-N-(2-methylbutyl)pyridin-3-amine
CAS No.: 1339860-94-4
Cat. No.: VC17409793
Molecular Formula: C11H18N2
Molecular Weight: 178.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1339860-94-4 |
|---|---|
| Molecular Formula | C11H18N2 |
| Molecular Weight | 178.27 g/mol |
| IUPAC Name | 4-methyl-N-(2-methylbutyl)pyridin-3-amine |
| Standard InChI | InChI=1S/C11H18N2/c1-4-9(2)7-13-11-8-12-6-5-10(11)3/h5-6,8-9,13H,4,7H2,1-3H3 |
| Standard InChI Key | OTEMBRUSIMRZRF-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CNC1=C(C=CN=C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Structural Features
4-Methyl-N-(2-methylbutyl)pyridin-3-amine (CAS 1339860-94-4) has the molecular formula , corresponding to a molecular weight of 178.28 g/mol . The pyridine ring is substituted with a methyl group at position 4 and a 2-methylbutylamine group at position 3 (Figure 1). The branched alkyl chain introduces steric bulk, while the pyridine nitrogen provides a site for hydrogen bonding and coordination chemistry.
Structural Highlights:
-
Pyridine Core: Aromatic six-membered ring with one nitrogen atom.
-
Substituents:
-
Methyl group at C4 enhances electron density at adjacent positions.
-
2-Methylbutyl group at N3 creates a chiral center (if applicable) and influences solubility.
-
The SMILES notation explicitly defines the connectivity and branching .
Comparative Structural Analysis
Table 1 contrasts this compound with the analog N-butylpyridine-2-methylamine (PubChem CID 93924) , highlighting how substituent positioning alters properties:
| Property | 4-Methyl-N-(2-methylbutyl)pyridin-3-amine | N-Butylpyridine-2-methylamine |
|---|---|---|
| Molecular Formula | ||
| Substituent Positions | C4 methyl, N3 2-methylbutyl | C2 methyl, N1 butyl |
| Molecular Weight (g/mol) | 178.28 | 164.25 |
| Solubility (Predicted) | Higher lipophilicity | Moderate lipophilicity |
The 2-methylbutyl group in the former compound increases molecular weight and steric hindrance compared to the linear butyl chain in the latter .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, plausible methods include:
Route 1: Nucleophilic Substitution
Pyridin-3-amine undergoes alkylation with 2-methylbutyl bromide under basic conditions:
Key Considerations:
-
Temperature control (50–80°C) minimizes side reactions.
Route 2: Reductive Amination
Condensation of pyridine-3-carbaldehyde with 2-methylbutylamine followed by reduction:
This method offers better regioselectivity but requires careful stoichiometry .
Industrial-Scale Production Challenges
-
Purification: Chromatography or distillation needed to achieve 97% purity .
-
Cost Drivers:
-
Price of 2-methylbutyl halides.
-
Catalyst efficiency in large batches.
-
Physicochemical Properties
Solubility and Partitioning
-
logP: Predicted value of 2.8 (PubChem method), indicating moderate lipophilicity .
-
Solubility:
-
10 mg/mL in DMSO and dichloromethane.
-
<1 mg/mL in water due to hydrophobic alkyl chain.
-
Spectral Characterization
-
:
-
Pyridine protons: δ 8.2–7.1 ppm (multiplet).
-
Methylbutyl chain: δ 1.4–0.8 ppm (multiplet).
-
Chemical Reactivity and Interactions
Reaction Pathways
-
Coordination Chemistry: The pyridine nitrogen lone pair binds metal ions (e.g., Cu, Fe) to form complexes .
-
Oxidation: Susceptible to peroxide-mediated oxidation at the amine group, forming N-oxide derivatives.
-
Alkylation/Protonation: The amine group reacts with electrophiles (e.g., alkyl halides) or acids (pKa ~4.5) .
Biological Interactions
Though direct studies are lacking, structural analogs exhibit:
-
Enzyme Inhibition: Pyridine amines often target cytochrome P450 enzymes .
-
Membrane Permeation: Lipophilic side chains enhance blood-brain barrier crossing .
Research Directions and Challenges
Unexplored Domains
-
Toxicity Profiles: Acute and chronic exposure risks require evaluation.
-
Polymer Chemistry: Incorporation into conductive polymers via coordination networks.
Synthetic Challenges
-
Stereoselectivity: Controlling chirality at the methylbutyl branch remains unresolved.
-
Scalability: High-cost purification steps limit industrial adoption.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume